molecular formula C11H16ClNO2 B14870737 4-(Aminomethyl)-2-(cyclopropylmethoxy)phenol hydrochloride

4-(Aminomethyl)-2-(cyclopropylmethoxy)phenol hydrochloride

Cat. No.: B14870737
M. Wt: 229.70 g/mol
InChI Key: JYRUXBLVXSCAAY-UHFFFAOYSA-N
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Description

4-(Aminomethyl)-2-(cyclopropylmethoxy)phenol hydrochloride is a chemical compound that has garnered attention in various fields of scientific research. This compound is characterized by its unique structure, which includes an aminomethyl group, a cyclopropylmethoxy group, and a phenol moiety. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Aminomethyl)-2-(cyclopropylmethoxy)phenol hydrochloride typically involves multiple steps. One common method includes the following steps:

    Formation of the phenol derivative: The starting material, 2-(cyclopropylmethoxy)phenol, is prepared through the reaction of cyclopropylmethanol with phenol in the presence of a suitable catalyst.

    Introduction of the aminomethyl group: The phenol derivative undergoes a Mannich reaction, where formaldehyde and a primary amine (such as methylamine) are used to introduce the aminomethyl group at the para position relative to the hydroxyl group.

    Formation of the hydrochloride salt: The final step involves the treatment of the aminomethylated product with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

4-(Aminomethyl)-2-(cyclopropylmethoxy)phenol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The phenol moiety can be oxidized to form quinones under specific conditions.

    Reduction: The aminomethyl group can be reduced to form secondary or tertiary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aminomethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted phenol derivatives.

Scientific Research Applications

4-(Aminomethyl)-2-(cyclopropylmethoxy)phenol hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)-2-(cyclopropylmethoxy)phenol hydrochloride involves its interaction with specific molecular targets. The phenol moiety can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The aminomethyl group may enhance the compound’s binding affinity to its targets, while the cyclopropylmethoxy group can influence the compound’s overall stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    4-Aminocoumarin derivatives: These compounds also contain an aminomethyl group and exhibit various biological activities.

    Phenolic compounds: Similar to 4-(Aminomethyl)-2-(cyclopropylmethoxy)phenol hydrochloride, phenolic compounds are known for their antioxidant properties.

Uniqueness

This compound is unique due to the presence of the cyclopropylmethoxy group, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C11H16ClNO2

Molecular Weight

229.70 g/mol

IUPAC Name

4-(aminomethyl)-2-(cyclopropylmethoxy)phenol;hydrochloride

InChI

InChI=1S/C11H15NO2.ClH/c12-6-9-3-4-10(13)11(5-9)14-7-8-1-2-8;/h3-5,8,13H,1-2,6-7,12H2;1H

InChI Key

JYRUXBLVXSCAAY-UHFFFAOYSA-N

Canonical SMILES

C1CC1COC2=C(C=CC(=C2)CN)O.Cl

Origin of Product

United States

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